molecular formula C11H12O5 B1619967 (2-Ethoxy-6-formylphenoxy)acetic acid CAS No. 141126-82-1

(2-Ethoxy-6-formylphenoxy)acetic acid

Cat. No. B1619967
M. Wt: 224.21 g/mol
InChI Key: YPPIUPDVZUCYEI-UHFFFAOYSA-N
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Description

“(2-Ethoxy-6-formylphenoxy)acetic acid” is a unique chemical compound with the empirical formula C11H12O5 . It has a molecular weight of 224.21 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “(2-Ethoxy-6-formylphenoxy)acetic acid” is CCOc1cccc(C=O)c1OCC(O)=O . The InChI is 1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

“(2-Ethoxy-6-formylphenoxy)acetic acid” has a molecular weight of 224.21 . It is provided in powder form .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities against several strains of microbes. This research showcases the potential of (2-Ethoxy-6-formylphenoxy)acetic acid derivatives in the development of new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Chromatographic Analysis and Pharmacokinetics

Another application involves the development of a sensitive and reliable bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS-MS) for the determination of octaethylene glycol monodecyl ether in rat plasma, highlighting the compound's utility in pharmacokinetic studies and its broader relevance in chemical analysis (Kim, Choi, Kim, Gye, & Yoo, 2017).

Chiral Analysis and Derivatization

Research into 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral auxiliary compound indicated its potential use in chiral derivatizing agents for amines and alcohols, demonstrating the compound's utility in facilitating the separation and analysis of chiral substances (Majewska, 2019).

Environmental Science and Surfactant Analysis

In environmental science, studies on nonylphenol ethoxylates (NPEOs) and their breakdown products, including phenoxyacetic acid derivatives, have highlighted the importance of understanding the fate and impact of surfactants and their metabolites in sewage treatment and aquatic ecosystems. These studies underscore the environmental significance of such compounds and the need for effective treatment processes (Ömeroğlu, Kara Murdoch, & Sanin, 2015).

Material Science and Fluorescent Chemosensors

Lastly, in material science, the development of fluorescence turn-on chemosensors for the selective and sensitive detection of Al(3+) in living cells based on ion-induced aggregation of a 2-phenoxyacetic acid derivative showcases the application of these compounds in bioimaging and chemical sensing. This research offers insights into the design of novel chemosensors with potential applications in biology and medicine (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers There are peer-reviewed papers, technical documents, and similar products related to “(2-Ethoxy-6-formylphenoxy)acetic acid” available at Sigma-Aldrich . One paper presents a series of mononuclear Co (II) complexes featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines .

properties

IUPAC Name

2-(2-ethoxy-6-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIUPDVZUCYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359255
Record name (2-ethoxy-6-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-6-formylphenoxy)acetic acid

CAS RN

141126-82-1
Record name (2-ethoxy-6-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-6-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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